Sofosbuvir 13CD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.
Aplicaciones Científicas De Investigación
Pharmacokinetic and Pharmacodynamic Profile
Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, approved for the treatment of HCV infection. Its pharmacokinetic profile is characterized by intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), and ultimately metabolizing to the inactive, renally eliminated metabolite GS-331007. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. Sofosbuvir can be administered without dose modification in patients with any degree of hepatic impairment or mild to moderate renal impairment, and has a low propensity for clinically significant drug interactions (Kirby et al., 2015).
Global Research Production
A bibliometric analysis of global research on sofosbuvir highlights its position as a key area of research in the field of antiviral drug development, especially in the treatment of hepatitis C. The study of sofosbuvir has been particularly intense in recent years, and research is expected to continue to grow with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).
Clinical Efficacy in Hepatitis C
Sofosbuvir has demonstrated pangenotypic antiviral activity and a high genetic barrier to resistance. Clinical efficacy is notable in patients with chronic hepatitis C, achieving high sustained virological response rates in treatment-naïve and treatment-experienced patients. Sofosbuvir has been particularly effective in combination with ribavirin and peginterferon-α-2a (Keating, 2014).
Resistance Mechanisms
Potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are a critical area of study. Research has identified low-frequency, treatment-emergent substitutions in subjects who experienced virological failure during sofosbuvir treatment. Such studies are crucial in understanding the drug's efficacy and limitations (Donaldson et al., 2015).
Beyond Sofosbuvir
Exploration into the potential for developing a next-generation nucleos(t)ide HCV inhibitor that could compete with sofosbuvir focuses on addressing its limitations, such as reduced efficacy in certain patient populations. This research is pivotal in guiding future drug development and improving treatment options for hepatitis C (Sofia, 2014).
Drug Interaction Studies
Understanding the drug interaction profile of sofosbuvir is crucial for its safe and effective use. Studies have demonstrated that sofosbuvir has minimal interactions with common medications used by HCV-infected patients, an important consideration in managing complex treatment regimens (Kirby et al., 2015).
Propiedades
Fórmula molecular |
C21(13C)H26D3FN3O9P |
---|---|
Peso molecular |
533.46 |
Sinónimos |
Sofosbuvir-13C-D3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.